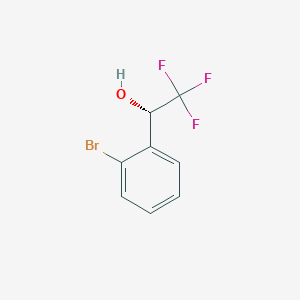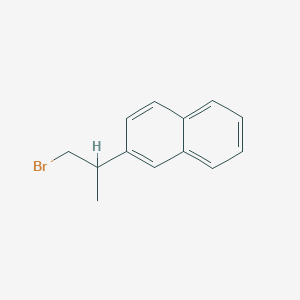
2-(1-Bromopropan-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromopropan-2-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene using molecular bromine. In this process, naphthalene is dissolved in a solvent such as carbon tetrachloride, and bromine is added while irradiating the mixture with a light source, such as a 150W projector lamp, at low temperatures (below 10°C). This reaction yields a tetrabromide intermediate, which can be further dehydrobrominated to produce the desired bromonaphthalene .
Industrial Production Methods
Industrial production of 1-bromonaphthalene, a precursor to this compound, involves the reaction of naphthalene with hydrobromic acid and hydrogen peroxide in the presence of a solvent like dichloroethane. The reaction is carried out at controlled temperatures (40-45°C) to ensure high yield and purity. The resulting product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromopropan-2-yl)naphthalene undergoes various chemical reactions, including:
Free Radical Bromination: This reaction involves the substitution of hydrogen atoms with bromine atoms at the benzylic position.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for free radical bromination.
Sodium or Potassium Hydroxide: Used for nucleophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Brominated Derivatives: Formed through free radical bromination.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Naphthalenes: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(1-Bromopropan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-(1-Bromopropan-2-yl)naphthalene involves its reactivity at the benzylic position. The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. The compound can also undergo free radical reactions, where the bromine atom is replaced by other radicals. These reactions are facilitated by the resonance stabilization of the benzylic position, making it a reactive site for chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: A simpler bromonaphthalene derivative with a single bromine atom attached to the naphthalene ring.
2-Bromonaphthalene: Another bromonaphthalene derivative with the bromine atom attached at a different position on the naphthalene ring.
1,3-Dibromonaphthalene: A compound with two bromine atoms attached to the naphthalene ring at different positions
Uniqueness
2-(1-Bromopropan-2-yl)naphthalene is unique due to the presence of a propyl group attached to the naphthalene ring, which provides additional reactivity and potential for further chemical modifications. This structural feature distinguishes it from simpler bromonaphthalene derivatives and allows for a wider range of applications in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C13H13Br |
|---|---|
Poids moléculaire |
249.15 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9H2,1H3 |
Clé InChI |
UYEMGPYAOBIIES-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


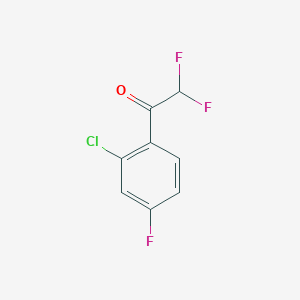
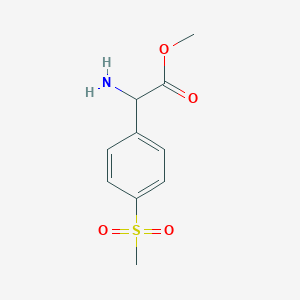

![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
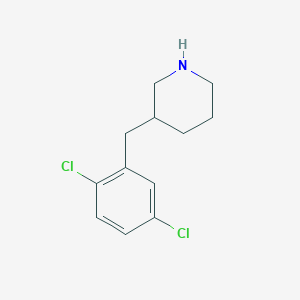
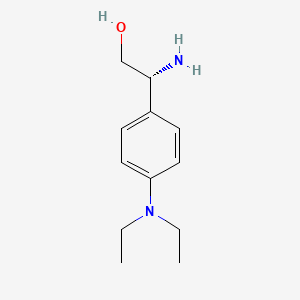

![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)

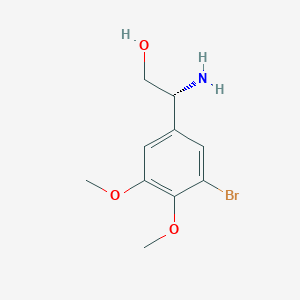
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)

